Cas no 2091427-48-2 (7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid)

7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[2,3-b]pyrazine-3-carboxylic acid, 1,2-dihydro-7-methyl-2-oxo-
- 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid
-
- Inchi: 1S/C9H7N3O3/c1-4-2-5-7(10-3-4)12-6(9(14)15)8(13)11-5/h2-3H,1H3,(H,11,13)(H,14,15)
- InChI Key: PXZBWQVIGAHFSB-UHFFFAOYSA-N
- SMILES: C12=NC=C(C)C=C1NC(=O)C(C(O)=O)=N2
7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-296497-1.0g |
7-methyl-2-oxo-1H,2H-pyrido[2,3-b]pyrazine-3-carboxylic acid |
2091427-48-2 | 1.0g |
$0.0 | 2023-02-28 | ||
Enamine | EN300-296497-1g |
7-methyl-2-oxo-1H,2H-pyrido[2,3-b]pyrazine-3-carboxylic acid |
2091427-48-2 | 1g |
$0.0 | 2023-09-06 |
7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid Related Literature
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid
Introduction to 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid (CAS No. 2091427-48-2)
7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid, identified by its CAS number 2091427-48-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido-bpyrazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of a methyl group at the 7-position and a carboxylic acid functionality at the 3-position introduces unique chemical properties that make this molecule of considerable interest for further exploration.
The pyrido-bpyrazine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of nitrogen atoms in the pyrido-bpyrazine core facilitates interactions with biological targets such as enzymes and receptors, making it a valuable scaffold for designing novel therapeutic agents. The 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid derivative is no exception and has been studied for its potential pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid with various biological targets. Studies suggest that this compound may interact with enzymes involved in cell signaling pathways, potentially modulating processes such as proliferation and apoptosis. The carboxylic acid group at the 3-position provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced bioavailability and targeted activity.
In vitro studies have demonstrated promising results regarding the biological activity of 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid. Research indicates that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are key players in cancer progression. Additionally, its ability to modulate inflammatory pathways has been explored in models of chronic diseases. These findings underscore the potential of this molecule as a lead compound for further development into therapeutic agents.
The synthesis of 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the pyrido-bpyrazine core efficiently. These techniques not only improve the synthetic route but also allow for the introduction of structural diversity into the molecule.
The pharmacokinetic properties of 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid are also under investigation to assess its suitability for clinical applications. Absorption, distribution, metabolism, and excretion (ADME) studies are crucial for determining the drug-like characteristics of a compound. Preliminary data suggest that this molecule exhibits reasonable oral bioavailability and moderate metabolic stability, which are favorable attributes for further development.
Future research directions include exploring the structure-activity relationships (SAR) of 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid derivatives to optimize its pharmacological profile. By modifying various substituents within the molecule, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, preclinical studies are planned to evaluate its safety and efficacy in animal models before moving into human clinical trials.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for novel bioactive compounds like 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid. HTS allows for rapid testing of large libraries of compounds against various biological targets, enabling the identification of hits with promising activity profiles. This approach has been instrumental in identifying lead compounds that can be further optimized through medicinal chemistry interventions.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid interacts with its target proteins at an atomic level. These simulations provide insights into binding modes and key interactions that can guide rational design efforts aimed at improving drug efficacy.
The environmental impact of pharmaceutical research is also a growing concern. Sustainable synthetic methods are being developed to minimize waste and reduce energy consumption during the production of compounds like 7-methyl-2 oxo -1 H , H > - H > - H > - H > - H > - H > - H > - H > - H > - H > - pyridobipyrazin e 。 p >
2091427-48-2 (7-methyl-2-oxo-1H,2H-pyrido2,3-bpyrazine-3-carboxylic acid) Related Products
- 2322568-30-7(3-(Aminomethyl)-5-iodo-2-methylaniline)
- 945836-05-5(5-(4-Bromophenyl)picolinic acid)
- 1804931-43-8(1,5-Dibromo-2-ethoxy-4-fluorobenzene)
- 2137834-92-3(Ethyl 5-formyl-3-(3-methylbutan-2-yl)thiophene-2-carboxylate)
- 2228276-56-8(2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)
- 1805461-80-6(5-(Difluoromethyl)-2-fluoro-4-methoxypyridine-3-carbonyl chloride)
- 1626335-83-8(7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine)
- 2679811-85-7(rac-3-[(1R,3S)-3-[(2,2,2-trifluoroacetamido)methyl]cyclohexyl]prop-2-ynoic acid)
- 1550647-15-8(6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine)
- 1555312-42-9(3-Pyridinol, 6-[4-(1-methylethyl)phenyl]-)




